molecular formula C8H8N2O2S B2526026 1H-indole-4-sulfonamide CAS No. 2229284-49-3

1H-indole-4-sulfonamide

Cat. No.: B2526026
CAS No.: 2229284-49-3
M. Wt: 196.22
InChI Key: WOYCLZOYKGDAGG-UHFFFAOYSA-N
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Description

1H-Indole-4-sulfonamide is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonamide group attached to the indole ring enhances its biological activity, making it a significant compound in medicinal chemistry. Indole derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indole-4-sulfonamide typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its antibacterial, antifungal, antimalarial, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1H-Indole-2-sulfonamide
  • 1H-Indole-3-sulfonamide
  • 1H-Indole-5-sulfonamide

Comparison: 1H-Indole-4-sulfonamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other indole-sulfonamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

1H-indole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCLZOYKGDAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229284-49-3
Record name 1H-indole-4-sulfonamide
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